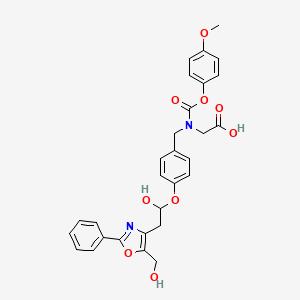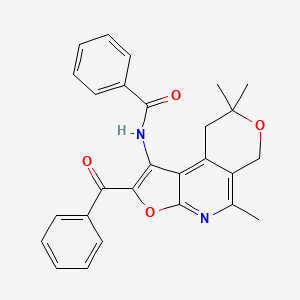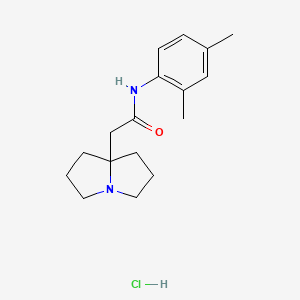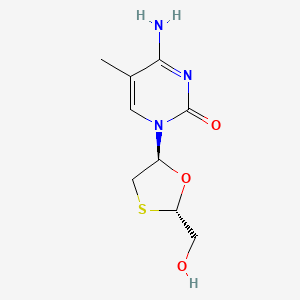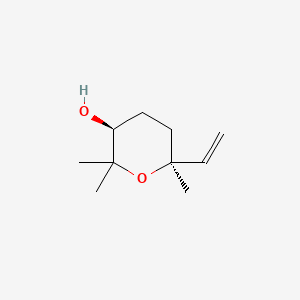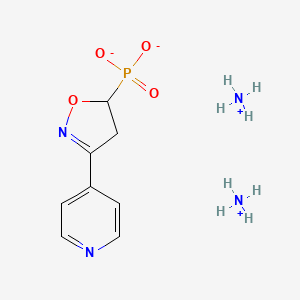
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt is a chemical compound that features a unique combination of a pyridine ring, an isoxazoline ring, and a phosphonic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt typically involves the formation of the isoxazoline ring followed by the introduction of the phosphonic acid group. One common method involves the cyclization of a suitable precursor containing a nitrile and an alkene group to form the isoxazoline ring. The phosphonic acid group can then be introduced through a reaction with a phosphonating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process. The use of catalysts and specific reaction conditions can also play a crucial role in scaling up the synthesis for industrial applications.
化学反应分析
Types of Reactions
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.
科学研究应用
Chemistry
In chemistry, (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biological targets makes it a valuable tool for research in areas such as enzymology and molecular biology.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a candidate for drug development and therapeutic interventions.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and chemical manufacturing.
作用机制
The mechanism of action of (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phosphonic acid group may play a crucial role in these interactions, allowing the compound to act as an inhibitor or activator of specific pathways.
相似化合物的比较
Similar Compounds
- (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid
- (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid monoammonium salt
- (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid sodium salt
Uniqueness
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt is unique due to its specific combination of functional groups and its ability to form stable salts. This uniqueness allows it to have distinct chemical and biological properties compared to other similar compounds. Its ability to form stable diammonium salts enhances its solubility and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
125674-59-1 |
|---|---|
分子式 |
C8H15N4O4P |
分子量 |
262.20 g/mol |
IUPAC 名称 |
diazanium;dioxido-oxo-(3-pyridin-4-yl-4,5-dihydro-1,2-oxazol-5-yl)-λ5-phosphane |
InChI |
InChI=1S/C8H9N2O4P.2H3N/c11-15(12,13)8-5-7(10-14-8)6-1-3-9-4-2-6;;/h1-4,8H,5H2,(H2,11,12,13);2*1H3 |
InChI 键 |
VEUAVVZAOBCXLI-UHFFFAOYSA-N |
规范 SMILES |
C1C(ON=C1C2=CC=NC=C2)P(=O)([O-])[O-].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



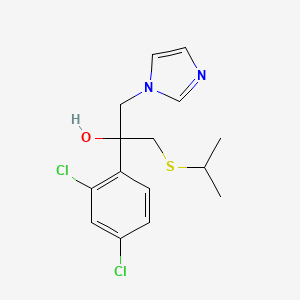
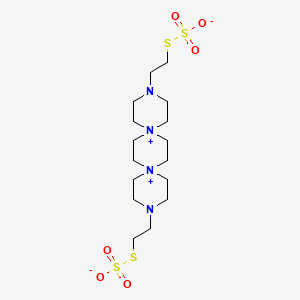



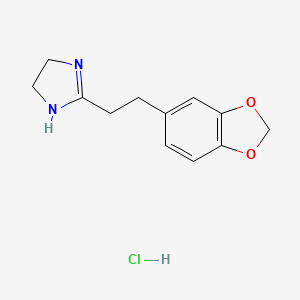
![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
